Methyl 2-iodo-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodo-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9IO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl cinnamate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective iodination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in alcohol solvents.
Major Products Formed
Substitution: Formation of methyl 2-azido-3-phenylprop-2-enoate or methyl 2-thiocyanato-3-phenylprop-2-enoate.
Oxidation: Formation of methyl 2-iodo-3-phenylpropanoate or other oxidized derivatives.
Reduction: Formation of methyl 2-iodo-3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodo-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom at the 2-position makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 2-bromo-3-phenylprop-2-enoate: Similar reactivity but with different reaction conditions and products due to the presence of bromine instead of iodine.
Methyl 2-chloro-3-phenylprop-2-enoate: Less reactive than the iodo derivative, often requiring harsher conditions for similar reactions.
Uniqueness
Methyl 2-iodo-3-phenylprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
51384-79-3 |
---|---|
Molekularformel |
C10H9IO2 |
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
methyl 2-iodo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
OLSLTXFAJBIZOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.